molecular formula C12H21NO7 B12327269 (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine CAS No. 1103738-20-0

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine

Cat. No.: B12327269
CAS No.: 1103738-20-0
M. Wt: 291.30 g/mol
InChI Key: ZYOONGXGKYITAZ-KPPHEPBOSA-N
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Description

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its tetrahydrofuro[2,3-d][1,3]dioxole core, which is fused with a morpholine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxole core through cyclization reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This technique allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, it serves as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .

Medicine

Its structural features enable it to act as a scaffold for designing drugs with specific biological activities .

Industry

In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine apart is its unique tetrahydrofuro[2,3-d][1,3]dioxole core fused with a morpholine ring. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1103738-20-0

Molecular Formula

C12H21NO7

Molecular Weight

291.30 g/mol

IUPAC Name

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine

InChI

InChI=1S/C8H12O6.C4H9NO/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8;1-3-6-4-2-5-1/h3-5,7,9H,1-2H3,(H,10,11);5H,1-4H2/t3-,4-,5+,7+;/m1./s1

InChI Key

ZYOONGXGKYITAZ-KPPHEPBOSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)C(=O)O)O)C.C1COCCN1

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C.C1COCCN1

Origin of Product

United States

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